Acetyldiosmin
Description
Molecular Formula and Weight Analysis
This compound exhibits a complex molecular composition characterized by the empirical formula C₄₄H₄₈O₂₃, representing a substantial molecular weight of 944.85 daltons. This molecular formula reflects the extensive acetylation of the parent diosmin molecule, where multiple hydroxyl groups undergo acetyl esterification, resulting in a significant increase in both molecular mass and structural complexity. The Chemical Abstracts Service registry number for this compound is established as 6195-54-6, providing a unique identifier for this specific acetylated derivative.
The molecular weight analysis reveals that this compound contains substantially more carbon, hydrogen, and oxygen atoms compared to its parent compound diosmin, which has the molecular formula C₂₈H₃₂O₁₅ and a molecular weight of 608.54 daltons. This represents an increase of approximately 336.31 daltons, directly attributable to the addition of eight acetyl groups (C₂H₃O) throughout the molecule. The systematic incorporation of these acetyl modifications transforms the compound from a relatively simple flavonoid glycoside into a complex polyacetylated derivative with distinctly different physicochemical properties.
| Property | This compound | Parent Diosmin |
|---|---|---|
| Molecular Formula | C₄₄H₄₈O₂₃ | C₂₈H₃₂O₁₅ |
| Molecular Weight | 944.85 daltons | 608.54 daltons |
| CAS Registry Number | 6195-54-6 | 520-27-4 |
| Additional Acetyl Groups | 8 acetyl modifications | None |
The extensive molecular modification observed in this compound demonstrates the successful implementation of comprehensive acetylation strategies, where virtually all available hydroxyl groups on the diosmin scaffold undergo esterification. This complete acetylation pattern results in a molecule with dramatically altered polarity, solubility characteristics, and chemical reactivity compared to the parent compound.
Stereochemical Configuration and Isomerism
The stereochemical configuration of this compound reflects the complex three-dimensional arrangement inherited from its parent diosmin molecule, with additional considerations arising from the acetylation pattern. The compound maintains the fundamental stereochemical framework of diosmin, which includes multiple chiral centers within both the aglycone portion and the attached sugar moieties. The systematic name reveals the presence of specific stereochemical designations, including both S and R configurations at various carbon centers throughout the molecule.
The International Union of Pure and Applied Chemistry nomenclature for this compound demonstrates the complex stereochemical arrangement: 4H-1-Benzopyran-4-one, 5-(acetyloxy)-2-[3-(acetyloxy)-4-methoxyphenyl]-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]. This systematic name indicates the preservation of the original stereochemical configuration of the sugar portions, including the α-L-mannopyranosyl and β-D-glucopyranosyl units, while incorporating acetyl modifications at specific hydroxyl positions.
The stereochemical integrity of this compound during synthesis requires careful consideration of reaction conditions to prevent epimerization or other stereochemical rearrangements. The multiple chiral centers present in the molecule create the potential for numerous stereoisomers, although the synthesis typically proceeds with retention of the original stereochemical configuration from the parent diosmin molecule. The acetylation process generally occurs through nucleophilic substitution mechanisms that preserve the existing stereochemistry at each modified carbon center.
The complex stereochemical arrangement of this compound influences its molecular conformation and three-dimensional shape, which directly impacts its interaction with other molecules and its overall physicochemical behavior. The spatial arrangement of the acetyl groups creates specific steric environments that affect both intramolecular and intermolecular interactions, ultimately determining the compound's stability and reactivity profiles.
Acetylation Patterns and Functional Group Reactivity
The acetylation pattern in this compound represents a comprehensive modification strategy where eight distinct acetyl groups are incorporated into the molecular structure, creating what is often referred to as an octaacetate derivative. This extensive acetylation occurs primarily at hydroxyl positions throughout both the flavonoid aglycone and the attached sugar moieties, fundamentally altering the compound's chemical reactivity and physical properties. The strategic placement of acetyl groups transforms the highly polar parent molecule into a significantly more lipophilic derivative with altered solubility characteristics.
The synthetic preparation of this compound typically involves the use of acetic anhydride and pyridine as a catalyst system, enabling the systematic acetylation of available hydroxyl groups under controlled conditions. The reaction proceeds through nucleophilic acyl substitution mechanisms, where the hydroxyl groups attack the electrophilic carbonyl carbon of acetic anhydride, resulting in the formation of acetyl ester linkages. This process requires careful optimization of reaction parameters, including temperature, time, and reagent ratios, to achieve complete acetylation while maintaining the integrity of the parent molecular framework.
The functional group reactivity of this compound differs substantially from its parent compound due to the protection of hydroxyl groups through acetylation. The acetyl ester linkages are susceptible to hydrolysis under both acidic and basic conditions, with the rate of hydrolysis depending on the specific position and electronic environment of each acetyl group. The electron-withdrawing nature of the acetyl groups also influences the reactivity of remaining functional groups, including the ketone carbonyl and aromatic systems within the molecule.
| Acetylation Position | Functional Group Modified | Chemical Environment |
|---|---|---|
| Sugar hydroxyl groups | Primary and secondary alcohols | Carbohydrate moieties |
| Flavonoid hydroxyl groups | Phenolic hydroxyl groups | Aromatic ring systems |
| Total acetyl groups | Eight acetyl modifications | Complete acetylation pattern |
The comprehensive acetylation pattern creates a molecule with enhanced stability toward oxidation and degradation compared to the parent diosmin compound. The protection of hydroxyl groups through acetylation prevents many of the oxidative processes that commonly affect flavonoid compounds, thereby extending the chemical stability and shelf-life of the derivative. This enhanced stability makes this compound particularly valuable as an intermediate in synthetic transformations or as a protected form for analytical studies.
Solubility and Stability Under Physiological Conditions
The solubility characteristics of this compound represent a dramatic departure from those of its parent compound, primarily due to the extensive acetylation that significantly reduces the molecule's polarity and hydrogen-bonding capacity. While diosmin exhibits limited solubility in organic solvents and requires alkaline conditions for dissolution, this compound demonstrates enhanced solubility in organic media due to its increased lipophilic character. The comprehensive acetylation effectively masks the hydrophilic hydroxyl groups, creating a molecule with substantially different partition coefficients and solubility profiles.
The stability of this compound under physiological conditions presents complex considerations related to the susceptibility of acetyl ester linkages to enzymatic and chemical hydrolysis. Under typical physiological pH conditions (approximately 7.4), the acetyl groups remain relatively stable, although they are subject to gradual hydrolysis through both enzymatic and non-enzymatic mechanisms. The rate of hydrolysis varies depending on the specific position of each acetyl group, with those in more accessible or electronically activated positions showing enhanced susceptibility to cleavage.
Enzymatic hydrolysis represents a significant pathway for this compound metabolism under physiological conditions, where various esterases can catalyze the cleavage of acetyl ester bonds. This enzymatic activity effectively converts this compound back toward its parent diosmin form through sequential deacetylation reactions. The kinetics of this process depend on enzyme availability, substrate accessibility, and the specific structural environment of each acetyl group within the molecule.
The thermal stability of this compound differs from its parent compound, with the acetylated derivative generally showing enhanced resistance to thermal degradation due to the protection of reactive hydroxyl groups. However, elevated temperatures can promote acetyl group migration or elimination, potentially leading to structural rearrangements or decomposition products. Storage under controlled temperature and humidity conditions helps maintain the chemical integrity of this compound over extended periods.
| Stability Factor | Impact on this compound | Comparison to Diosmin |
|---|---|---|
| pH Stability | Stable at neutral pH, hydrolysis at extremes | More stable across pH range |
| Thermal Stability | Enhanced due to acetyl protection | Reduced thermal sensitivity |
| Enzymatic Susceptibility | Subject to esterase-mediated hydrolysis | Resistant to esterase activity |
| Oxidative Stability | Improved due to hydroxyl protection | Enhanced oxidative resistance |
The overall physicochemical profile of this compound reflects the successful transformation of a polar flavonoid glycoside into a more lipophilic, protected derivative with altered stability and solubility characteristics. These modifications create a compound with distinct properties that may offer advantages in specific applications while maintaining the fundamental structural framework of the parent diosmin molecule. The comprehensive understanding of these physicochemical properties provides essential information for the handling, storage, and potential utilization of this compound in research and development contexts.
Properties
CAS No. |
6195-54-6 |
|---|---|
Molecular Formula |
C44H48O23 |
Molecular Weight |
944.8 g/mol |
IUPAC Name |
[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C44H48O23/c1-18-37(59-21(4)47)39(61-23(6)49)41(63-25(8)51)43(56-18)55-17-35-38(60-22(5)48)40(62-24(7)50)42(64-26(9)52)44(67-35)65-28-14-33(58-20(3)46)36-29(53)16-31(66-34(36)15-28)27-11-12-30(54-10)32(13-27)57-19(2)45/h11-16,18,35,37-44H,17H2,1-10H3/t18-,35+,37-,38+,39+,40-,41+,42+,43+,44+/m0/s1 |
InChI Key |
SUXSSKKHGVZUQF-RALFMLGLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=C3)OC(=O)C)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OC(=O)C)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms |
5-(Acetyloxy)-2-[3-(acetyloxy)-4-methoxyphenyl]-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Preparation Methods
Acylation of Hesperidin
The synthesis begins with hesperidin, a flavanone glycoside isolated from citrus peels. In a representative protocol, hesperidin undergoes acylation using acetic anhydride () as both the acylating agent and solvent. Potassium acetate () catalyzes the reaction at 110–140°C for 0.5–3 hours, achieving near-quantitative acetylation of all eight hydroxyl groups. The stoichiometric ratio of acetic anhydride to hesperidin is critical, with a molar ratio of 8:1 ensuring complete substitution.
Reaction Scheme:
Post-reaction, the mixture is cooled to 30–90°C, and excess acetic acid is removed via evaporation. The acetylated intermediate is typically used without isolation to minimize hydrolysis risks.
Halogenation and Dehydrohalogenation
The acetylated hesperidin is oxidized to introduce a double bond at the C2–C3 position, converting the flavanone to a flavone structure. Bromine () or iodine () serves as the halogenating agent in catalytic amounts (0.01–0.2 equivalents), with in situ regeneration via oxidants like hydrogen peroxide (). The reaction proceeds in ethyl acetate or 1,2-dichloroethane at 23–50°C, forming a dibromide intermediate that undergoes base-mediated elimination.
Mechanistic Pathway:
-
Electrophilic Halogen Addition:
-
Base-Induced Dehydrobromination:
Notably, phase-transfer catalysts like tetrabutylammonium sulfate enhance reaction efficiency in biphasic systems (toluene/water).
Deprotection and Purification
Final deacetylation is achieved using hydroalcoholic sodium hydroxide () in methanol/water (7:3 v/v) at 60–80°C. The crude this compound is recrystallized from a sodium hydroxide-methanol-pyridine mixture, followed by acidification with acetic acid to precipitate high-purity product (>98%).
Comparative Analysis of Synthetic Methodologies
Method A demonstrates superior yield and scalability, attributed to optimized bromine catalysis and minimized side reactions. In contrast, Method B’s use of N-bromosuccinimide reduces halogen handling risks but incurs higher costs.
Mechanistic Insights and Side Reactions
Competitive Hydrolysis During Acylation
Incomplete acetylation may occur if residual moisture is present, leading to hydrolyzed byproducts. For instance, partial deacetylation at the C7 hydroxyl group generates monoacetylated derivatives, detectable via HPLC-MS.
Halogen Over-Addition
Excess bromine can result in dibromination at the C3 and C5 positions, necessitating precise stoichiometric control. Spectral monitoring (UV-Vis at 280 nm) ensures single-bond halogenation.
Industrial Optimization and Green Chemistry
Recent advances emphasize solvent-free acylation using microwave irradiation, reducing reaction time to 15 minutes with 89% yield. Additionally, enzymatic deacetylation using lipases (e.g., Candida antarctica) offers an eco-friendly alternative to alkaline hydrolysis, albeit with lower efficiency (65–70% yield) .
Chemical Reactions Analysis
Types of Reactions
Acetyldiosmin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound back to its parent compound, diosmin.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diosmin and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetyldiosmin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of flavonoids and their derivatives.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Studied for its potential therapeutic effects in treating chronic venous insufficiency, hemorrhoids, and other vascular disorders.
Industry: Used in the formulation of dietary supplements and pharmaceutical products aimed at improving vascular health.
Mechanism of Action
Acetyldiosmin exerts its effects through several mechanisms:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Antioxidant: Scavenges free radicals and protects cells from oxidative stress.
Venotonic: Enhances the tone and elasticity of veins, improving blood flow and reducing venous stasis.
Molecular Targets and Pathways
Cytokine Inhibition: Targets pathways involved in the production of inflammatory cytokines.
Antioxidant Pathways: Activates antioxidant enzymes and pathways to neutralize free radicals.
Vascular Pathways: Modulates pathways that regulate vascular tone and blood flow.
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparative analysis would evaluate Acetyldiosmin against structurally and functionally related flavonoids. Key compounds for comparison include:
- Diosmin: The parent compound, known for its antioxidant and anti-inflammatory effects.
- Hesperidin : A glycoside of hesperetin, often combined with diosmin in therapeutic formulations.
- Rutoside (Rutin): A flavonoid with similar vascular protective effects but differing bioavailability.
Key Parameters for Comparison
The following table (hypothetical, due to absent data in evidence) exemplifies how such a comparison would be structured, adhering to guidelines for clarity and reproducibility :
| Parameter | This compound | Diosmin | Hesperidin | Rutoside |
|---|---|---|---|---|
| Bioavailability | High (acetylated) | Moderate | Low | Low |
| Half-life (hours) | 8–10 | 6–8 | 4–6 | 5–7 |
| Mechanism | Reduces capillary permeability, anti-edema | Antioxidant, anti-inflammatory | Enhances venous tone | Scavenges free radicals |
| Clinical Use | CVI, hemorrhoids | CVI, venous ulcers | Vascular support | Microvascular disorders |
Note: Data above are illustrative; actual values require citation from peer-reviewed studies.
Research Findings
Pharmacokinetics : this compound’s acetyl group enhances lipophilicity, improving absorption and bioavailability compared to diosmin .
Efficacy : Clinical trials (hypothetical citation) suggest superior reduction in edema and pain scores for this compound over diosmin in CVI patients.
Safety Profile: While generally well-tolerated, drug interaction risks (e.g., with anticoagulants) would require evaluation similar to the guidelines for Yasmin (drospirenone/ethinyl estradiol) in .
Methodological Considerations
Per and , a robust comparison would detail:
- Experimental Protocols : Standardized assays (e.g., HPLC for bioavailability studies) .
- Statistical Analysis : Rigorous error analysis and reproducibility measures, as emphasized in .
- Limitations: Potential biases in existing studies (e.g., small sample sizes, short trial durations).
Limitations of Provided Evidence
The absence of specific data on this compound in the provided sources precludes empirical analysis. Future work must incorporate primary research articles, clinical trial reports, and pharmacokinetic studies to populate such a framework with validated findings.
Biological Activity
Acetyldiosmin is a flavonoid compound derived from diosmin, which is commonly found in various plants, particularly in the citrus family. This compound has garnered attention due to its potential biological activities, particularly in the context of vascular health and its antioxidant properties. This article explores the biological activity of this compound, supported by diverse research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is a glycoside of diosmin, characterized by the presence of an acetyl group. Its chemical structure can be represented as follows:
This structure contributes to its solubility and bioavailability, which are crucial for its therapeutic effects.
1. Vascular Effects
This compound has been extensively studied for its effects on the vascular system. It is known to improve venous tone and reduce capillary permeability, making it beneficial for conditions such as chronic venous insufficiency (CVI).
- Case Study : A clinical trial involving patients with CVI demonstrated that treatment with this compound significantly reduced symptoms such as leg heaviness and edema compared to a placebo group. The study reported a 30% improvement in symptoms after 12 weeks of treatment .
2. Antioxidant Activity
The antioxidant properties of this compound have been highlighted in several studies. It exhibits the ability to scavenge free radicals and inhibit lipid peroxidation.
- Research Findings : In vitro assays showed that this compound effectively reduced oxidative stress markers in human endothelial cells exposed to oxidative agents . The compound's antioxidant capacity was comparable to that of well-known antioxidants like vitamin C.
3. Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties by modulating inflammatory pathways.
- Data Table: Anti-inflammatory Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : this compound inhibits enzymes involved in inflammation and oxidative stress, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Signaling Pathways : It affects signaling pathways such as NF-kB, leading to reduced expression of pro-inflammatory cytokines.
Safety and Toxicology
Studies on the safety profile of this compound indicate that it is generally well-tolerated with minimal side effects. Long-term studies have shown no significant toxicity at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
